![molecular formula C9H6N2 B1215734 3-Cyanoindole CAS No. 5457-28-3](/img/structure/B1215734.png)
3-Cyanoindole
Overview
Description
Synthesis Analysis
The synthesis of 3-cyanoindole and its derivatives involves several innovative approaches. One efficient method describes the synthesis of 2,5-disubstituted-3-cyanoindoles through a highly selective iodination combined with the modified Madelung reaction, offering access to previously challenging 2,5-disubstituted-3-cyanoindole templates (Bobko et al., 2012). Another approach for generating 3-cyano-3-peroxy-disubstituted oxindoles from 2-cyano-2-diazo-acetamides via a thermal intramolecular C-H-carbene insertion followed by radical C3-peroxy-functionalization showcases the versatility in modifying the 3-cyanoindole structure (Kischkewitz et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-cyanoindole has been elucidated through rotationally resolved electronic spectroscopy, revealing detailed information about its electronic and geometrical configuration. Studies have shown that 3-cyanoindole possesses permanent dipole moments in both the ground and excited states, indicating its polar nature and potential reactivity (Schneider et al., 2018).
Chemical Reactions and Properties
3-Cyanoindole participates in various chemical reactions, demonstrating its chemical versatility. For instance, it undergoes Cu-catalyzed cyanation with acetonitrile, showcasing its reactivity towards C-H activation and functionalization (Zhao et al., 2015). Additionally, its involvement in Pd-catalyzed cyclization and carbene migratory insertion reactions highlights its utility in constructing complex molecular architectures (Liu et al., 2013).
Scientific Research Applications
Neuropharmacology and Dopamine Receptor Interaction
3-Cyanoindole derivatives exhibit significant potential in neuropharmacology. Specifically, they have been identified as highly selective dopamine D(4) receptor partial agonists. This is crucial because the D(4) receptor subtype is a promising target for treating neuropsychiatric disorders. The binding studies of these derivatives, including 2-aminomethyl-5-cyanoindoles, show strong and selective recognition of this receptor subtype, indicating their relevance in developing treatments for mental health conditions (Hübner, Kraxner, & Gmeiner, 2000).
Molecular Spectroscopy and Structure Analysis
3-Cyanoindole plays a significant role in molecular spectroscopy. Its conformational structures have been explored through UV-UV hole-burning and IR-dip spectroscopy. These studies help understand the molecular configurations and interactions of 3-cyanoindole, especially when combined with water molecules. This research aids in elucidating the physical and chemical properties of cyanoindoles and their interactions with other molecules (Min, Ahn, Moon, Lee, Choi, & Kim, 2014).
Organic Chemistry and Synthesis
In the realm of organic chemistry, 3-cyanoindole is integral to various synthetic processes. Its applications include the efficient construction of diverse 3-cyanoindoles through novel tandem catalysis, which has practical implications in synthesizing therapeutic compounds, such as estrogen receptor ligands. This synthesis demonstrates the versatility and utility of 3-cyanoindole in modern organic synthesis (Wu, Liu, Zhou, He, Wang, Wu, Miao, Qian, & Shi, 2020).
Electrochemical and Polymer Research
3-Cyanoindole has found applications in electrochemical research, particularly in developing new conducting polymers. Electrosyntheses of polymers involving 5-cyanoindole have shown promising results in terms of conductivity, thermal stability, and redox activity. These polymers have potential applications in electronic devices and batteries, demonstrating the broad scope of 3-cyanoindole's applicability in material science (Nie, Qu, Xu, & Zhang, 2008).
Novel Synthetic Approaches in Drug Development
A significant application of 3-cyanoindole is in the synthesis of pharmaceutical compounds. For instance, it serves as an intermediate in synthesizing the antidepressant vilazodone hydrochloride. This synthesis is noted for its commercial viability and environmental friendliness, avoiding the use of cyanide reagents and heavy metals, which marks a substantial advancement in green chemistry and drug development (Venkatanarayana, Nuchu, Babu, Garrepalli, & Tangallapall, 2020).
Safety And Hazards
properties
IUPAC Name |
1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIFTAQVXHNVRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282208 | |
Record name | 3-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanoindole | |
CAS RN |
5457-28-3 | |
Record name | Indole-3-carbonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24935 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyanoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00282208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indole-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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